8-Chloro-3-(oxiran-2-ylmethoxy)quinoline
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Description
“8-Chloro-3-(oxiran-2-ylmethoxy)quinoline” is a chemical compound that belongs to the class of quinolines . Quinolines are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of this compound could involve the reaction of epichlorohydrin with a suitable quinoline derivative under reflux conditions . This reaction could yield a series of coumarin-derived azolyl ethanols .Molecular Structure Analysis
The molecular structure of “8-Chloro-3-(oxiran-2-ylmethoxy)quinoline” includes a quinoline ring, an oxirane group, and a chloro group . The IUPAC name for a similar compound is “1-Chloro-3-(4-oxiranylmethoxy-butoxy)-propane-2-ol” with a molecular formula of C10H19O4Cl .Chemical Reactions Analysis
The chemical reactions involving “8-Chloro-3-(oxiran-2-ylmethoxy)quinoline” could be complex and depend on the specific conditions and reactants used . For instance, the reaction of a similar compound, epichlorohydrin, with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded a series of coumarin-derived azolyl ethanols .Future Directions
The future directions for “8-Chloro-3-(oxiran-2-ylmethoxy)quinoline” could involve further exploration of its synthesis methods, investigation of its biological properties, and potential applications in medicinal chemistry . Additionally, the development of robust, metal-free leather using similar compounds has been reported , indicating potential industrial applications.
properties
IUPAC Name |
8-chloro-3-(oxiran-2-ylmethoxy)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-11-3-1-2-8-4-9(5-14-12(8)11)15-6-10-7-16-10/h1-5,10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVMVSXXSSTIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CN=C3C(=C2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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